N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
- The compound consists of a pyrazole ring with specific functional groups attached: difluoromethyl, methyl, and carboxylic acid groups .
N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide: is a chemical compound used as an intermediate in the synthesis of fungicides. It acts by inhibiting succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves unique routes due to its special substitution pattern. Notably, the van Leusen pyrrole synthesis and the halogen dance reaction are employed.
Reaction Conditions: Specific reaction conditions are tailored to achieve the desired functionalization.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories likely employ similar synthetic strategies.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as oxidants, reducing agents, and nucleophiles are used. Reaction conditions depend on the specific transformation.
Major Products: The products formed from these reactions would vary based on the specific reaction type and conditions.
Scientific Research Applications
Biology: Investigating its impact on cellular processes, especially related to SDH inhibition.
Medicine: Potential therapeutic applications, such as antifungal properties.
Industry: Its use as an intermediate in fungicide production.
Mechanism of Action
Molecular Targets: The compound inhibits SDH, disrupting the electron transport chain in mitochondria.
Pathways Involved: By blocking SDH, it interferes with energy production and disrupts fungal metabolism.
Comparison with Similar Compounds
Uniqueness: The difluoromethyl group adjacent to the acid function sets it apart from other SDHIs.
Similar Compounds: Other SDHIs include carboxin, boscalid, and newer products like benzovindiflupyr, bixafen, and fluxapyroxad.
Properties
Molecular Formula |
C13H17F4N5O2S |
---|---|
Molecular Weight |
383.37 g/mol |
IUPAC Name |
N-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethyl]-1-ethyl-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H17F4N5O2S/c1-3-21-7-11(8(2)19-21)25(23,24)18-4-5-22-10(13(16)17)6-9(20-22)12(14)15/h6-7,12-13,18H,3-5H2,1-2H3 |
InChI Key |
OYUQKBJMUOECBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)F)C(F)F |
Origin of Product |
United States |
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